7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Descripción

Molecular Architecture and IUPAC Nomenclature

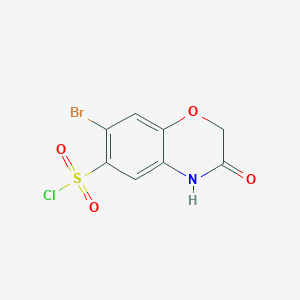

The molecular structure of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride encompasses a fused bicyclic framework consisting of a benzene ring condensed with a six-membered oxazine heterocycle. The compound adopts the molecular formula C8H5BrClNO4S with a calculated molecular weight of 326.55 grams per mole. The International Union of Pure and Applied Chemistry nomenclature systematically describes this structure as 7-bromo-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride, reflecting the specific positioning of functional groups around the benzoxazine core.

The benzoxazine ring system features a nitrogen atom at position 1 and an oxygen atom at position 4, creating the characteristic 1,4-oxazine arrangement. The ketone functionality at position 3 introduces a crucial electron-withdrawing element that significantly impacts the overall electronic distribution within the molecule. The sulfonyl chloride substituent at position 6 provides a highly reactive electrophilic center, while the bromine atom at position 7 offers additional opportunities for further chemical modification through various substitution reactions.

The compound's simplified molecular-input line-entry system representation, C1C(=O)NC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl, clearly delineates the connectivity pattern and functional group positioning. This structural arrangement creates a molecule with multiple reactive sites that can participate in diverse chemical transformations. The International Chemical Identifier key AEFLFBAHSDQSCH-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.

The presence of both halogen and sulfonyl chloride functionalities within the same molecular framework establishes this compound as a versatile synthetic intermediate. The electron-withdrawing nature of both substituents creates a synergistic effect that enhances the electrophilic character of the benzoxazine core. This electronic environment makes the compound particularly susceptible to nucleophilic attack at various positions, thereby expanding its utility in synthetic organic chemistry applications.

Propiedades

IUPAC Name |

7-bromo-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4S/c9-4-1-6-5(11-8(12)3-15-6)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLFBAHSDQSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to target cancer cells, suggesting that this compound may also have anticancer properties.

Mode of Action

It’s known that similar compounds exhibit anticancer activity by interacting with cancer cells

Análisis Bioquímico

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Actividad Biológica

7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a compound of significant interest due to its diverse biological activities. This compound belongs to the benzoxazine family, which is known for its various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

The molecular formula of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is , with a molecular weight of approximately 335.6 g/mol. The compound features a sulfonyl chloride functional group, which may contribute to its reactivity and biological activity.

Enzyme Inhibition

Research indicates that 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit enzyme inhibition properties. For instance, they have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The inhibition of GSK-3β by these compounds can lead to increased levels of phosphorylated GSK-3β Ser9 in neuroblastoma cells, indicating a potential pathway for therapeutic intervention in cancer treatment .

Induction of Apoptosis

In cancer cell lines, this compound has been observed to induce apoptosis through the activation of caspases and disruption of mitochondrial function. This mechanism involves the release of cytochrome c from mitochondria and subsequent activation of apoptotic pathways .

Anticancer Activity

A study evaluating various benzoxazine derivatives found that 7-bromo-3-oxo-3,4-dihydro derivatives showed significant anticancer activity against several cancer cell lines. Specifically, compounds within this class displayed IC50 values ranging from 7.84 µM to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Bromo Derivative | PC-3 | 7.84 |

| 7-Bromo Derivative | MDA-MB-231 | 16.2 |

| 7-Bromo Derivative | MIA PaCa-2 | Not specified |

Anti-inflammatory Effects

The benzoxazine derivatives have also demonstrated anti-inflammatory properties in vitro. These compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of 7-bromo derivatives is crucial for assessing their therapeutic viability. Studies indicate that these compounds are absorbed effectively in biological systems and are subject to metabolic transformation that may enhance or diminish their biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that benzoxazine derivatives exhibit promising anticancer properties. The sulfonyl chloride group in 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine enhances its reactivity, allowing for the formation of various derivatives that can target cancer cells more effectively. Studies have shown that these derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate activity against a range of bacterial strains. The presence of the bromine atom and the sulfonyl chloride moiety may contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways .

Material Science

Polymer Synthesis

7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine can serve as a building block in the synthesis of advanced polymers. Its unique structure allows it to participate in polycondensation reactions, leading to materials with enhanced thermal and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Nanocomposite Development

In nanotechnology, this compound can be utilized to create nanocomposites with improved electrical and mechanical properties. By incorporating it into polymer matrices, researchers have been able to enhance the conductivity and strength of the resulting materials, making them suitable for electronic applications .

Synthetic Intermediate

Reagent in Organic Synthesis

The sulfonyl chloride functionality makes 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine an excellent reagent for various organic transformations. It can be used to introduce sulfonamide groups into organic molecules, which are important in pharmaceuticals and agrochemicals. The compound's ability to react with amines and alcohols allows for the synthesis of a wide range of biologically active compounds .

Case Studies

Comparación Con Compuestos Similares

3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-6-Sulfonyl Chloride (Non-Brominated)

6-Chloro-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

- Molecular Formula: C₈H₅Cl₂NO₄S.

- Molecular Weight : 282.11 g/mol.

- CAS: Not explicitly listed (analogous to 7-bromo structure).

- Key Differences : Chlorine at position 7 instead of bromine, leading to lower molecular weight and altered electronic properties. Similar hazardous reactivity with water .

Heterocyclic Sulfonyl Chlorides with Divergent Cores

Hydrochlorothiazide (Benzothiadiazine Derivative)

- Structure : 6-Chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide.

- Molecular Formula : C₇H₈ClN₃O₄S₂.

- Key Differences : Benzothiadiazine core with a sulfonamide group; used clinically as a diuretic. Demonstrates metabolic stability and renal excretion, unlike the reactive sulfonyl chloride group in benzoxazines .

3,4-Dihydro-2H-1,5,2-Benzo[f]dithiazepin-3-One Derivatives

- Structure : Dithiazepine ring with sulfonyl or dioxido groups.

- Key Differences : Larger heterocyclic ring (dithiazepine vs. benzoxazine) with distinct electronic properties. Explored for anticancer activity but lacks sulfonyl chloride reactivity .

Comparative Data Table

Research Findings and Implications

- Reactivity: The sulfonyl chloride group in benzoxazines enables nucleophilic substitution reactions, making these compounds versatile for synthesizing sulfonamides, sulfones, and other derivatives.

- Safety Considerations : All benzoxazine sulfonyl chlorides exhibit high reactivity with water, necessitating stringent handling protocols .

- Pharmacological Potential: Brominated benzoxazines are under investigation for autoimmune disease therapies, leveraging their structural uniqueness compared to chlorine-substituted or non-halogenated analogs .

Métodos De Preparación

Overview

The synthesis generally involves the sulfonylation of a suitable benzoxazine precursor, often starting from a 7-amino-2H-benzo[b]oxazin-3(4H)-one derivative, followed by diazotization and subsequent chlorosulfonylation steps under controlled conditions. The key transformations include:

- Diazotization of the amino group

- Sulfur dioxide insertion under low temperature

- Copper(II) chloride catalyzed chlorosulfonylation

Detailed Experimental Procedure

A representative and reproducible synthetic route is summarized below based on published experimental data:

Reaction Scheme

- Diazotization of 7-amino benzoxazinone to diazonium salt

- Sulfur dioxide insertion to form sulfonyl intermediate

- Copper(II) chloride-mediated chlorosulfonylation to yield 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Analytical Data Supporting Synthesis

| Analytical Method | Observations/Results |

|---|---|

| LC-MS (m/z) | Found [M+H]+ = 326.55, consistent with molecular weight of C8H5BrClNO4S |

| 1H NMR (300 MHz, CDCl3) | Signals at δ 4.74 (2H, s), 6.98 (1H, d), 7.66 (1H, s), 7.70 (1H, d), 8.00 (1H, s) confirming benzoxazine and sulfonyl chloride protons |

| TLC Monitoring | PE:EtOAc (1:1) solvent system used to monitor reaction progress |

| Yield | Up to 52% under optimized conditions |

Comparative Yields and Conditions from Literature

| Reference | Starting Material Amount | Key Reagents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| VulcanChem (2023) | 13.5 g (78.2 mmol) | NaNO2, SO2, CuCl2·2H2O | 0 °C to RT | Overnight | 52 | Optimized for scale-up |

| Alternative method | 5 g (28.96 mmol) | Same reagents | 0–5 °C to RT | Overnight | 11 | Lower yield attributed to scale and conditions |

Key Considerations and Notes

- Temperature Control: Maintaining low temperature (0–5 °C) during diazotization and sulfur dioxide treatment is essential to avoid decomposition and side reactions.

- Sulfur Dioxide Handling: SO2 gas must be handled in a well-ventilated fume hood with appropriate safety measures due to toxicity.

- Copper(II) Chloride Catalyst: The addition of CuCl2·2H2O is critical for efficient chlorosulfonylation.

- Purification: Multiple extractions and washing steps with brine and drying agents are necessary to isolate the pure sulfonyl chloride.

- Safety: The sulfonyl chloride group is reactive and potentially hazardous; proper personal protective equipment (PPE) and handling protocols must be observed.

Summary Table of Preparation Method

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves bromination and sulfonylation steps. For brominated benzoxazine derivatives, regioselective bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Subsequent sulfonylation requires chlorosulfonic acid or thionyl chloride (SOCl₂) to convert sulfonic acid intermediates into sulfonyl chlorides . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted bromine species.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To assess purity and detect trace impurities (e.g., residual brominated intermediates).

- ¹H/¹³C NMR : Key signals include the sulfonyl chloride proton (δ 3.5–4.0 ppm, split due to coupling with adjacent oxazine ring protons) and the bromine-substituted aromatic protons (δ 7.2–7.8 ppm) .

- FT-IR : Confirm sulfonyl chloride groups via S=O stretching vibrations (~1370 cm⁻¹ and 1180 cm⁻¹) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer : The sulfonyl chloride group is highly moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis. Stability tests under varying humidity (e.g., 40% vs. 80% RH) show decomposition within 24 hours at higher humidity, forming sulfonic acid derivatives .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or regioselectivity during derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. For example, the sulfonyl chloride group’s electron-withdrawing effect directs electrophilic attacks to the oxazine ring’s 2-position. Compare computed activation energies for bromination at competing sites (e.g., 7-bromo vs. 5-bromo isomers) to rationalize experimental outcomes .

Q. What strategies resolve contradictions in reaction yields reported for sulfonylation steps?

- Methodological Answer : Contradictions often arise from solvent choice or temperature control. For instance:

- Solvent Effects : Dichloromethane (DCM) yields higher conversions (~85%) compared to THF (~60%) due to better solubility of SOCl₂.

- Temperature : Exothermic sulfonylation requires strict maintenance at –10°C to minimize side reactions (e.g., ring-opening). Kinetic studies under pseudo-first-order conditions can optimize reaction time and temperature .

Q. How to design experiments for probing the compound’s potential as a kinase inhibitor precursor?

- Methodological Answer :

- Step 1 : Synthesize amide derivatives via nucleophilic substitution (e.g., with primary amines).

- Step 2 : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays.

- Step 3 : Correlate IC₅₀ values with substituent electronic profiles (Hammett σ constants) to refine SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.